molecular formula C15H30N2 B5749941 1-(4-tert-butylcyclohexyl)-4-methylpiperazine

1-(4-tert-butylcyclohexyl)-4-methylpiperazine

Cat. No. B5749941
M. Wt: 238.41 g/mol
InChI Key: HUVFJMFBYAIHPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-tert-butylcyclohexyl)-4-methylpiperazine, commonly known as TFMPP, is a synthetic compound that belongs to the piperazine family. It was first synthesized in the 1970s and has been used as a recreational drug due to its psychoactive effects. However, TFMPP has also gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

TFMPP acts as a partial agonist at serotonin receptors, specifically the 5-HT1A and 5-HT2A receptors. It also has weak affinity for dopamine receptors. The exact mechanism of action of TFMPP is not fully understood, but it is believed to modulate the release and reuptake of neurotransmitters such as serotonin and dopamine.
Biochemical and Physiological Effects:
TFMPP has been shown to have a range of biochemical and physiological effects. In animal studies, TFMPP has been shown to increase locomotor activity and induce hyperthermia. It has also been shown to increase serotonin and dopamine levels in certain brain regions. In humans, TFMPP has been reported to induce feelings of euphoria, relaxation, and altered perception. It has also been reported to cause nausea, vomiting, and anxiety in some individuals.

Advantages and Limitations for Lab Experiments

TFMPP has several advantages for lab experiments. It is a well-characterized compound with known pharmacological properties. It is also relatively easy to synthesize and purify. However, TFMPP has some limitations as well. It has low potency and efficacy compared to other psychoactive compounds, which may limit its usefulness in certain experiments. It also has a narrow therapeutic window, meaning that the dose must be carefully controlled to avoid adverse effects.

Future Directions

There are several future directions for TFMPP research. One potential direction is to investigate its potential therapeutic applications in more detail, particularly in the fields of psychiatry and neurology. Another direction is to study its effects on other neurotransmitter systems and receptors. Additionally, TFMPP could be used as a tool to study the role of serotonin and dopamine in various physiological processes. Overall, further research on TFMPP could lead to a better understanding of its potential therapeutic applications and its role in the central nervous system.

Synthesis Methods

TFMPP can be synthesized through a multi-step process starting from cyclohexanone. The first step involves the reaction of cyclohexanone with tert-butylamine to form N-tert-butylcyclohexanamine. This intermediate is then reacted with methylpiperazine to form TFMPP. The purity of the final product can be improved through recrystallization.

Scientific Research Applications

TFMPP has been studied for its potential therapeutic applications in various fields such as psychiatry, neurology, and oncology. In psychiatry, TFMPP has been investigated as a potential treatment for anxiety disorders and depression. In neurology, TFMPP has been studied for its effects on the central nervous system and its potential use in the treatment of neurological disorders such as Parkinson's disease. In oncology, TFMPP has been investigated for its potential anti-cancer properties.

properties

IUPAC Name

1-(4-tert-butylcyclohexyl)-4-methylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30N2/c1-15(2,3)13-5-7-14(8-6-13)17-11-9-16(4)10-12-17/h13-14H,5-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUVFJMFBYAIHPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(CC1)N2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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